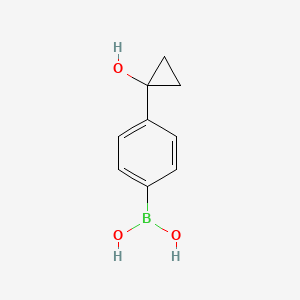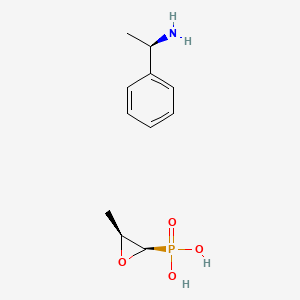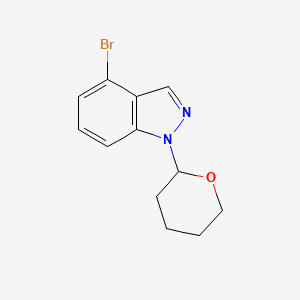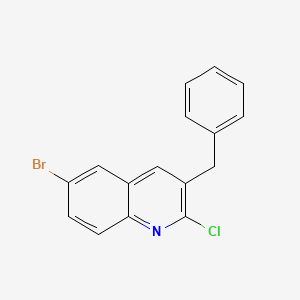![molecular formula C14H18F3NO B1443046 {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol CAS No. 1315367-16-8](/img/structure/B1443046.png)
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
Overview
Description
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a hydroxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of action
Many compounds interact with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of action
The compound binds to its target, which can either activate or inhibit the target’s function. This interaction can lead to changes in the cell’s behavior or responses .
Biochemical pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to inflammation, thereby reducing symptoms of an inflammatory disease .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). These properties can greatly affect the compound’s effectiveness and safety .
Result of action
The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. For example, a compound might relieve symptoms of a disease, slow the progression of a disease, or cure a disease .
Action environment
Various factors can influence the action of a compound, including the pH of the environment, the presence of other compounds, and the individual’s overall health status .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Friedel-Crafts alkylation reaction using a suitable phenyl halide.
Hydroxymethyl Substitution: The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A similar compound with a hydroxymethyl group attached to a piperidine ring.
Trifluoromethylphenyl Derivatives: Compounds with a trifluoromethyl group attached to a phenyl ring.
Uniqueness
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-18-8-2-3-11(9-19)13(18)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13,19H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZHTFMWFSPRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)
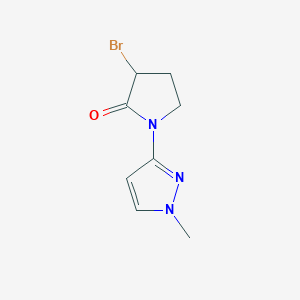
![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)
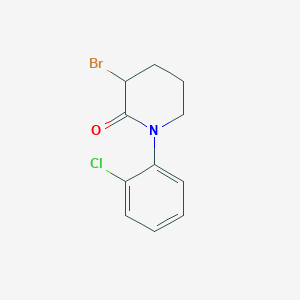
![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
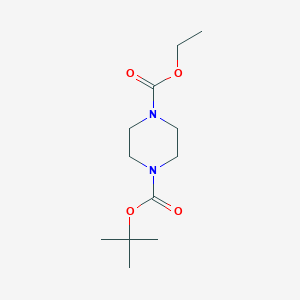
![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)
